molecular formula C14H12ClN3O2S B2726296 2-chloro-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide CAS No. 1253398-52-5

2-chloro-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide

Cat. No.: B2726296
CAS No.: 1253398-52-5
M. Wt: 321.78
InChI Key: FXARIDQQZMHRPJ-UHFFFAOYSA-N
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Description

2-chloro-N’-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide is a chemical compound with the molecular formula C14H12ClN3O2S and a molecular weight of 321.78. This compound is known for its unique structure, which includes a chlorinated benzohydrazide moiety and a methylsulfanyl-substituted pyridine ring.

Properties

IUPAC Name

N'-(2-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-21-14-10(6-4-8-16-14)13(20)18-17-12(19)9-5-2-3-7-11(9)15/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXARIDQQZMHRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N’-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 2-(methylsulfanyl)pyridine-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N’-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzohydrazides and pyridine derivatives. For example:

    2-chlorobenzohydrazide: Lacks the pyridine ring and methylsulfanyl group, making it less versatile in certain reactions.

    2-(methylsulfanyl)pyridine-3-carbonyl chloride: Lacks the benzohydrazide moiety, limiting its applications in hydrazide-specific reactions.

    N’-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide: Similar but without the chlorine atom, affecting its reactivity in substitution reactions.

These comparisons highlight the unique combination of functional groups in 2-chloro-N’-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide, which contributes to its distinct chemical properties and applications.

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